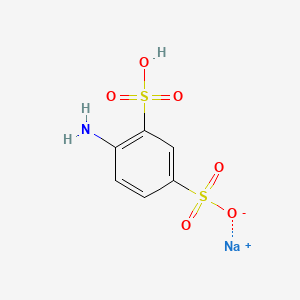

Sodium hydrogen aniline-2,4-disulphonate

Description

Overview of Arylsulfonic Acid Chemistry in Industrial Processes

Arylsulfonic acids are organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. wikipedia.org This functional group imparts several valuable properties, most notably strong acidity and high water solubility. britannica.com The introduction of one or more sulfo groups can dramatically alter the physical properties of an organic molecule, a feature that has been widely exploited in various industrial applications. britannica.com

The primary method for producing aryl sulfonic acids is through a process called sulfonation, an electrophilic aromatic substitution reaction where an aromatic compound, such as benzene (B151609) or its derivatives, reacts with a sulfonating agent. wikipedia.org Concentrated sulfuric acid or sulfur trioxide (often in the form of oleum) are the most common sulfonating agents used on an industrial scale. britannica.com

The versatility of arylsulfonic acids has led to their use in a wide array of industrial processes:

Detergents and Surfactants: Linear alkylbenzene sulfonates, a major class of synthetic detergents, are derived from benzenesulfonic acid. elchemy.com Their effectiveness stems from the combination of a long, oil-soluble hydrocarbon tail and a water-soluble sulfonate head. elchemy.com

Dye Manufacturing: The sulfonic acid group is a key component in many water-soluble dyes. britannica.com Its presence enhances the solubility of large dye molecules and helps them bind tightly to fibers like proteins and carbohydrates, resulting in "washable" colors. wikipedia.orgcapitalresin.com Many anthraquinone (B42736) dyes, for instance, are produced or processed via sulfonation. wikipedia.org

Catalysis: Due to their strong acidic nature, sulfonic acids are used as catalysts in organic synthesis. britannica.com Examples include p-toluenesulfonic acid and polymeric sulfonic acids like Dowex resins, which are used for ion exchange and as catalysts in various chemical reactions. wikipedia.org

Pharmaceuticals: The sulfo group is a feature in certain drug molecules, and arylsulfonic acids serve as important intermediates in pharmaceutical synthesis. echemi.comcapitalresin.com They can be used to improve the solubility or stability of active pharmaceutical ingredients. capitalresin.comchemicalbull.com

Historical Development of Aniline (B41778) Sulfonation Methodologies

The history of aniline sulfonation is closely tied to the discovery of aniline itself and the subsequent explosion of the synthetic dye industry. Aniline was first isolated in 1826, but it was William Henry Perkin's discovery of the first synthetic dye, mauveine, in 1856 that catalyzed its large-scale production. wikipedia.orgtrc-leiden.nl This created a need for methods to chemically modify aniline to produce a wider palette of colors and improve dye properties.

Early sulfonation techniques were often straightforward yet harsh. The "baking process" was a common method, which involved heating the amine sulfate (B86663) salt at high temperatures (around 200-250°C) for several hours. prepchem.comgoogle.com This process would drive off the water formed during the reaction, leading to the rearrangement of the sulfonyl group onto the aromatic ring, primarily at the para-position to yield sulfanilic acid. scribd.comgoogle.com However, these dry processes often produced significant colored impurities and by-products due to the high temperatures. google.com

The synthesis of disulfonated anilines, such as aniline-2,4-disulfonic acid, required even more forceful conditions. The reaction of aniline with an excess of strong sulfuric acid at elevated temperatures (e.g., 200°C) in an autoclave could be used to introduce a second sulfonic acid group. prepchem.comprepchem.com The development of these methodologies was largely empirical, focused on achieving the desired product with the available industrial equipment. Over time, refinements were made to improve yield and purity, such as using inert diluents to prevent caking and local overheating during the reaction. scribd.com These advancements were crucial for making sulfonated anilines economically viable intermediates for the rapidly growing chemical industry. google.com

Early Industrial Applications and Relevance in Synthetic Organic Chemistry

The primary and most significant early industrial application of aminobenzenedisulfonates was as intermediates in the manufacture of synthetic dyes. biosynth.comemcochemicals.com The discovery that aniline could be transformed into a vibrant array of colors led to the establishment of a massive new industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) building their foundations on aniline dye chemistry. wikipedia.orgmcgill.ca

Aniline-2,4-disulfonic acid and its salts served as crucial building blocks in the synthesis of azo dyes. google.com The presence of the amino group allowed for diazotization, a key reaction in forming the chromophoric azo group (-N=N-), while the two sulfonic acid groups ensured the final dye product was soluble in water, a critical requirement for textile dyeing processes. wikipedia.orgelchemy.com These sulfonated intermediates enabled the production of a wide range of colors with improved brightness and wash-fastness compared to many natural dyes. trc-leiden.nl

Beyond dyes, the broader class of sulfonated amines became recognized for their utility in other areas of synthetic organic chemistry. The principles developed for aniline sulfonation were applied to other aromatic amines like toluidines and naphthylamines, expanding the range of available chemical intermediates. google.com In the late 19th and early 20th centuries, derivatives of aniline also found applications in medicine, foreshadowing the development of the sulfonamide class of antibacterial drugs (sulfa drugs). mcgill.ca The ability to systematically modify simple aromatic compounds like aniline through reactions such as sulfonation was a cornerstone of the developing field of synthetic organic chemistry, enabling the creation of a vast array of new materials and products that transformed modern life. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Aniline-2,4-disulfonic Acid

| Property | Value |

| CAS Number | 137-51-9 biosynth.com |

| Molecular Formula | C₆H₇NO₆S₂ biosynth.com |

| Molar Mass | 253.25 g/mol biosynth.com |

| Appearance | White to light yellow crystalline solid emcochemicals.comcymitquimica.com |

| Solubility | Soluble in water emcochemicals.com |

Mentioned Compounds

Structure

3D Structure of Parent

Properties

CAS No. |

79873-41-9 |

|---|---|

Molecular Formula |

C6H6NNaO6S2 |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

sodium;4-amino-3-sulfobenzenesulfonate |

InChI |

InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |

InChI Key |

JYKSCWRCLLNCHG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of Sodium Hydrogen Aniline 2,4 Disulphonate

Direct Sulfonation of Aniline (B41778) and Anilinium Salts

Direct sulfonation remains a principal method for the synthesis of sulfonated anilines. The reaction involves treating aniline with a sulfonating agent, typically concentrated sulfuric acid or oleum. The process is complex, with outcomes highly dependent on the precise control of reaction parameters.

Reaction Conditions and Parameters: Temperature, Pressure, Acid Concentration, and Reaction Time

The direct sulfonation of aniline to produce aminobenzenesulfonic acids is heavily influenced by temperature. The reaction generally requires high temperatures to overcome the activation energy for the introduction of the sulfonic acid group. tiwariacademy.com For the synthesis of monosulfonated aniline (sulfanilic acid), temperatures in the range of 180-190°C (453-473 K) are commonly employed. tiwariacademy.com

Achieving disulfonation, however, is notably more challenging. One documented experiment involved heating aniline with 100% sulfuric acid in an ortho-dichlorobenzene solvent. The temperature was raised to 200°C and maintained for 2.5 hours in an autoclave. Despite these conditions, the primary product was p-sulphanilic acid, and aniline-2,4-disulphonic acid was not formed. prepchem.com Another study heated powdered anilinium hydrogensulphate for 7 hours at 200°C in a closed autoclave. This yielded predominantly the sodium salt of p-sulphanilic acid (68.5% yield), with only trace amounts of aniline-2-sulfonic acid (0.7%) and aniline-2,4-disulphonic acid (0.02%). prepchem.com

These findings underscore that high temperatures and extended reaction times are necessary but not sufficient for efficient disulfonation. The concentration of the acid is also a critical factor. While concentrated sulfuric acid is standard, the use of oleum (fuming sulfuric acid) can provide the higher concentration of sulfur trioxide needed for introducing a second sulfonic acid group onto the deactivated ring.

| Reactants | Solvent/Medium | Temperature (°C) | Time (hours) | Primary Product(s) | Aniline-2,4-disulphonic Acid Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline, 100% H₂SO₄ | ortho-dichlorobenzene | 200 | 2.5 | p-Sulphanilic acid, Anilinium hydrogensulphate | Not formed | prepchem.com |

| Anilinium hydrogensulphate | None (solid phase) | 200 | 7 | p-Sulphanilic acid Na salt (68.5%), Aniline-2-sulphonic acid (0.7%) | 0.02% | prepchem.com |

| Aniline, Conc. H₂SO₄ | None | 180–190 | Not specified | p-aminobenzene sulphonic acid (major product) | Not specified | tiwariacademy.com |

| Aniline, Conc. H₂SO₄, Sodium bisulfate | None (solid phase) | 200 | 18 | o-aminobenzenesulfonic acid (99%) | Not formed | chemicalbook.com |

Role of Anilinium Hydrogensulphate as an Intermediate in Sulfonation

The reaction between aniline, a base, and concentrated sulfuric acid, a strong acid, is an initial acid-base reaction. This leads to the formation of a salt, anilinium hydrogensulphate (C₆H₅NH₃⁺HSO₄⁻). tiwariacademy.comdoubtnut.comdoubtnut.com This salt formation is a critical first step in the sulfonation process.

The anilinium hydrogensulphate is a stable intermediate that precipitates from the reaction mixture. prepchem.com It is this intermediate that undergoes the subsequent electrophilic aromatic substitution upon heating. doubtnut.comdoubtnut.com The mechanism involves the thermal rearrangement of the salt. At elevated temperatures (typically 180-200°C), the anilinium hydrogensulphate loses water, and the sulfonation of the aromatic ring occurs. doubtnut.com The formation of this intermediate is crucial as it protects the amino group from oxidation by the hot, concentrated sulfuric acid and influences the subsequent regioselectivity of the sulfonation.

Selectivity Control and Isomer Distribution in Product Formation

Controlling the position of sulfonation on the aniline ring is a central challenge in the synthesis. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. However, in a highly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is a deactivating, meta-directing group. quora.com

The sulfonation reaction is also reversible. quora.comstackexchange.com This reversibility allows for thermodynamic control over the product distribution.

p-Sulfanilic acid: The para-isomer is typically the major product under thermodynamic control because it is the most stable. stackexchange.com Its stability is attributed to reduced steric hindrance, as the bulky sulfonic acid group is positioned far from the amino group. stackexchange.com

o-Sulfanilic acid (aniline-2-sulfonic acid): The ortho-isomer is formed as a minor product. Its formation is kinetically favored at lower temperatures but is sterically hindered. stackexchange.com

m-Sulfanilic acid (aniline-3-sulfonic acid): The meta-isomer can be formed due to the presence of the meta-directing anilinium ion in the acidic medium. quora.com

Achieving disulfonation to yield aniline-2,4-disulfonic acid requires forcing a second sulfonic acid group onto the ring, which is already deactivated by the first electron-withdrawing sulfonic acid group. The initial product, p-sulfanilic acid, directs the second incoming electrophile to the ortho position relative to the activating amino group (position 2). However, as experimental results show, this second sulfonation step is difficult and often results in very low yields under typical "baking" process conditions. prepchem.com

Alternative and Specialized Synthetic Routes

Given the challenges associated with direct disulfonation, alternative synthetic pathways have been explored, often starting from pre-functionalized benzene (B151609) derivatives.

Transformation of Halogenated Benzenedisulfonic Acid Precursors

An alternative strategy involves the amination of a halogenated benzenedisulfonic acid. This method utilizes the principles of nucleophilic aromatic substitution (SₙAr). In this type of reaction, a halogen atom on an aromatic ring is displaced by a nucleophile, such as ammonia (B1221849) or an amine. nih.gov

The reaction is generally feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or sulfonyl (-SO₃H) groups. nih.govresearchgate.net These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr mechanism.

A plausible synthetic route to aniline-2,4-disulfonic acid could therefore start from 1-chloro-2,4-benzenedisulfonic acid. The two sulfonic acid groups would strongly activate the ring towards nucleophilic attack, allowing for the displacement of the chlorine atom by an amino group, typically by reaction with ammonia at elevated temperature and pressure. While specific literature detailing this exact transformation to aniline-2,4-disulfonic acid is sparse, the synthesis of other aminobenzenesulfonic acids from halogenated precursors, such as the production of aniline-2-sulfonic acid from 2-chloronitrobenzene, establishes the chemical precedent for this approach. chemicalbook.com

Reactions Involving Sulfite Reagents in Aqueous Alkaline Media

The use of sulfite or bisulfite ions as nucleophiles to displace a leaving group on an aromatic ring is a known method for introducing sulfonic acid groups (the Piria reaction). The reverse, using an amino nucleophile to displace a sulfite group, is less common.

A related industrial process for producing certain amino-sulfonic acids involves the reaction of a halogenated aromatic compound with sodium sulfite in an aqueous medium. For instance, the synthesis of aniline-2-sulfonic acid can proceed from 2-chloronitrobenzene, which is first converted to 2,2'-dinitrodiphenyl disulfide using sodium disulfide, followed by oxidation and reduction steps. chemicalbook.com While this demonstrates the utility of sulfur-based reagents, specific documented methods for the synthesis of aniline-2,4-disulfonic acid using sulfite reagents in aqueous alkaline media to aminate a corresponding precursor are not prominently featured in the surveyed literature, suggesting this may be a highly specialized or less conventional route.

Mechanistic Elucidation of Sulfonation and Rearrangement Processes

The synthesis of sodium hydrogen aniline-2,4-disulphonate is a nuanced process governed by complex reaction mechanisms, primarily involving electrophilic aromatic substitution. The elucidation of these mechanisms has been a subject of detailed scientific investigation, focusing on the pathways of sulfonation, the nature of intermediates, and the kinetic and thermodynamic factors that control the final product distribution.

Investigations into Intramolecular versus Intermolecular Rearrangement Pathways

A pivotal aspect of the aniline sulfonation mechanism is the migration of the sulfo group, which has been demonstrated to occur via an intermolecular pathway rather than a direct intramolecular shift. Initial sulfonation of aniline often occurs at the nitrogen atom, forming phenylsulfamic acid. This intermediate is central to the subsequent nuclear sulfonation of the aromatic ring.

Early hypotheses suggested an intramolecular rearrangement, where the sulfonate group would migrate directly from the nitrogen to the carbon atoms of the benzene ring. However, extensive research, including radiolabeling studies, has largely refuted this model. wikipedia.org For instance, experiments conducted with isotopically labeled sulfuric acid (H₂³⁵SO₄) have shown that the sulfamic acid intermediate can undergo desulfonation, releasing sulfur trioxide (SO₃). libretexts.org This liberated SO₃ then acts as the electrophile in a separate, intermolecular electrophilic aromatic substitution (SEAr) reaction with another aniline molecule to form the C-sulfonated product. libretexts.orgwikipedia.org

This intermolecular mechanism is further supported by control experiments where blocking the ortho-positions on the aniline ring did not result in a "walk" of the sulfo group to the para-position, indicating that a direct intramolecular movement is not operative. libretexts.org The process can be summarized as follows:

N-Sulfonation: Aniline reacts with the sulfonating agent to form an N-sulfamate intermediate. libretexts.orgthecatalyst.orgjackwestin.com

Dissociation: Under thermal conditions, the N-sulfamate releases sulfur trioxide (SO₃). libretexts.orgwikipedia.org

C-Sulfonation: The SO₃ electrophile attacks the electron-rich aromatic ring of a separate aniline molecule, leading to the formation of aminobenzenesulfonic acids. libretexts.orgwikipedia.org

The preference for para-substitution, leading to sulfanilic acid, is attributed to the steric hindrance at the ortho positions. libretexts.orgwikipedia.org At higher temperatures, the reversibility of the reaction allows for the formation of other isomers, eventually leading to the disulfonated product.

Identification and Characterization of Reaction Intermediates (e.g., sulfamic acids, σ-complexes)

The sulfonation of aniline proceeds through several key, albeit often transient, intermediates. The identification and characterization of these species are crucial for a complete understanding of the reaction mechanism.

σ-Complexes (Arenium Ions): During the electrophilic attack of SO₃ on the aniline aromatic ring, a transient, positively charged intermediate known as a σ-complex or arenium ion is formed. This species results from the bonding of the electrophile to a carbon atom of the ring, which temporarily disrupts the aromaticity. The σ-complex is stabilized by resonance, with the positive charge delocalized over the other carbon atoms of the ring. The formation of the σ-complex is a characteristic feature of electrophilic aromatic substitution reactions. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the final sulfonated product. While highly unstable, the relative energies of the possible σ-complexes (leading to ortho, meta, or para products) influence the kinetic distribution of isomers.

Kinetic and Thermodynamic Studies of Isomerization and Disulfonation

The distribution of isomers in the sulfonation of aniline is dictated by a balance between reaction rates (kinetic control) and product stability (thermodynamic control). libretexts.orgwikipedia.orgjackwestin.com The sulfonation reaction is reversible, a key factor that allows for the eventual formation of the thermodynamically most stable products under appropriate conditions. researchgate.net

Under kinetic control , which typically occurs at lower temperatures, the product distribution is determined by the relative activation energies for the formation of the different isomers. The ortho and para positions of aniline are electronically activated by the amino group, leading to faster reaction rates at these positions. Therefore, at lower temperatures (e.g., <100-150°C), the kinetically favored p-aminobenzenesulfonic acid (sulfanilic acid) and o-aminobenzenesulfonic acid are the major products. researchgate.net

Under thermodynamic control , favored by higher temperatures and prolonged reaction times, the reversibility of sulfonation becomes significant. libretexts.orgwikipedia.orgjackwestin.com The initially formed kinetic products can undergo desulfonation, and the system eventually reaches an equilibrium that favors the most stable isomer(s). In the case of disulfonation, the introduction of a second sulfo group is a slower process that requires more forcing conditions. The final distribution, yielding aniline-2,4-disulphonic acid, represents the thermodynamically stable outcome. Isomerization from one position to another occurs via the intermolecular desulfonation-resulfonation mechanism.

The study of activation parameters provides quantitative insight into these processes. While specific data for the disulfonation of aniline is sparse, values from analogous reactions illustrate the typical energetic landscape.

| Reaction / Process | Parameter | Typical Value Range | Significance |

|---|---|---|---|

| Aniline Oxidative Coupling (Analogous System) | Activation Energy (Ea) | ~9.3 kJ/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Activation (ΔH) | ~+6.8 kJ/mol | Heat absorbed or released in forming the transition state. Positive value indicates an endothermic activation process. | |

| Gibbs Free Energy of Activation (ΔG) | ~+79.8 kJ/mol | Overall energy barrier, combining enthalpy and entropy. A high positive value indicates a non-spontaneous reaction at the kinetic level. | |

| Toluene Sulfonic Acid Isomerization (Analogous System) | Isomerization Rate Constant (k) | Dependent on acid concentration and temperature | Indicates the speed at which less stable isomers convert to more stable ones under thermodynamic control. |

Data presented are for analogous aromatic reactions to illustrate typical thermodynamic parameters and are not specific to the disulfonation of aniline. researchgate.net

The negative entropy of activation often observed in such reactions suggests a more ordered transition state compared to the reactants, which is consistent with the formation of a structured σ-complex. researchgate.netorientjchem.org Ultimately, by manipulating reaction conditions such as temperature and time, the synthesis can be directed away from the initial kinetic products toward the desired, thermodynamically stable aniline-2,4-disulphonate.

Advanced Spectroscopic and Structural Elucidation of Sodium Hydrogen Aniline 2,4 Disulphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Sodium hydrogen aniline-2,4-disulphonate by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons on the aromatic ring and the amino group. The aromatic region of the spectrum is of particular interest, displaying signals for the three non-equivalent protons on the benzene (B151609) ring.

The amino group (-NH₂) and the two sulfonate groups (-SO₃H) exert significant influence on the chemical shifts of the aromatic protons through their electronic effects. The amino group is a strong activating group, donating electron density to the ring, particularly at the ortho and para positions. Conversely, the sulfonate groups are strongly deactivating, withdrawing electron density.

In aniline-2,4-disulphonate, the protons are located at positions 3, 5, and 6. The proton at C-3 is ortho to one sulfonate group and meta to the other. The proton at C-5 is meta to the amino group and ortho to a sulfonate group. The proton at C-6 is ortho to the amino group and meta to a sulfonate group. Due to the strong deshielding effect of the adjacent sulfonate group, the proton at C-3 is expected to appear at the most downfield position. The proton at C-6, being ortho to the electron-donating amino group, would be the most shielded and thus appear at the most upfield position in the aromatic region. The proton at C-5 would resonate at an intermediate chemical shift.

The expected splitting pattern for these protons would be a doublet for H-5 (coupled to H-6), a doublet of doublets for H-6 (coupled to H-5), and a doublet for H-3. The signal for the amino protons (-NH₂) typically appears as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in a suitable solvent (e.g., D₂O or DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | Downfield (e.g., ~7.8-8.2) | d (doublet) |

| H-5 | Intermediate (e.g., ~7.2-7.5) | d (doublet) |

| H-6 | Upfield (e.g., ~6.8-7.1) | dd (doublet of doublets) |

| -NH₂ | Variable, broad | s (singlet, broad) |

Note: These are predicted values based on substituent effects on aniline (B41778). Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as they are all chemically non-equivalent. The chemical shifts are heavily influenced by the attached functional groups.

The carbon atom attached to the amino group (C-1) is shielded relative to benzene's 128.5 ppm due to the amino group's electron-donating nature. In contrast, the carbons bearing the electron-withdrawing sulfonate groups (C-2 and C-4) are significantly deshielded and will appear downfield. The remaining carbons (C-3, C-5, C-6) will have shifts determined by their positions relative to all three substituents. For instance, C-6, being ortho to the amino group, will be more shielded than C-3 and C-5.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-NH₂) | ~140-150 | Attached to electron-donating NH₂ group. |

| C-2 (-SO₃H) | ~135-145 | Deshielded by electron-withdrawing SO₃H group. |

| C-3 | ~125-135 | Influenced by adjacent SO₃H and meta NH₂ groups. |

| C-4 (-SO₃H) | ~140-150 | Deshielded by electron-withdrawing SO₃H group. |

| C-5 | ~115-125 | Influenced by ortho SO₃H and meta NH₂ groups. |

| C-6 | ~110-120 | Shielded by ortho electron-donating NH₂ group. |

Note: These are approximate ranges based on known substituent effects in substituted benzenes. researchgate.net

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen environment. The chemical shift of the nitrogen in the amino group of this compound is sensitive to factors like protonation state, hydrogen bonding, and electronic effects from the ring substituents. The presence of two strongly electron-withdrawing sulfonate groups on the aromatic ring would generally lead to a deshielding of the nitrogen atom compared to unsubstituted aniline. This is because the sulfonate groups reduce the electron density on the aromatic ring, which in turn reduces the electron-donating ability of the amino group into the ring, affecting the electronic environment of the nitrogen atom. Studying the ¹⁵N chemical shift can provide insights into the electronic structure and can be used to monitor interactions, such as protonation at the nitrogen atom under different pH conditions.

To unambiguously assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-5 and H-6, confirming their ortho relationship. The absence of further correlations for H-3 would support its isolated position relative to the other ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is used to directly link each proton to the carbon atom it is attached to. It would allow for the definitive assignment of the signals for C-3, C-5, and C-6 based on the prior assignment of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning the quaternary (non-protonated) carbons. For example, the proton at H-6 would show correlations to the quaternary carbons C-2 and C-4, as well as to C-1, helping to confirm their assignments.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the amino (-NH₂) and sulfonate (-SO₃H) groups, as well as the vibrations of the substituted benzene ring.

Amino Group Vibrations:

N-H Stretching: The -NH₂ group typically shows two stretching vibration bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.

N-H Bending (Scissoring): A characteristic scissoring vibration for the primary amine is observed in the range of 1590-1650 cm⁻¹.

Sulfonate Group Vibrations:

S=O Asymmetric Stretching: The sulfonate group exhibits a strong absorption band corresponding to the asymmetric stretching of the S=O bonds, typically found in the 1250–1290 cm⁻¹ range. mdpi.com

S=O Symmetric Stretching: A strong band for the symmetric S=O stretch is expected in the 1129–1165 cm⁻¹ region. mdpi.com

S-O Stretching: The S-O single bond stretching vibration is typically observed in the 1000-1100 cm⁻¹ range.

Table 3: Characteristic IR and Raman Vibrational Frequencies for Functional Groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Bending (Scissoring) | 1590 - 1650 | |

| Sulfonate (-SO₃H) | S=O Asymmetric Stretch | 1250 - 1290 |

| S=O Symmetric Stretch | 1129 - 1165 | |

| S-O Stretch | 1000 - 1100 | |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| C-H out-of-plane bending | 690 - 900 |

Note: These are general ranges and the exact peak positions can vary. mdpi.comresearchgate.net

Probing Intermolecular Interactions and Hydrogen Bonding

The structural integrity and crystalline arrangement of this compound are governed by a network of intermolecular forces, with hydrogen bonding playing a pivotal role. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors, leading to a complex and stable supramolecular architecture. The primary hydrogen bond donor is the anilinic amino group (-NH2), while the oxygen atoms of the two sulfonate groups (-SO3H, -SO3⁻) are the principal acceptors.

In the solid state, the anilinium moiety can form N-H···O hydrogen bonds with the sulfonate oxygen atoms of neighboring molecules. These interactions are a common feature in the crystal engineering of organic sulfonates. The interactions are further strengthened by the ionic nature of the compound. The electrostatic attraction between the sodium cation (Na⁺) and the negatively charged sulfonate group (-SO3⁻), along with the charge-assisted hydrogen bonds between the protonated amine (anilinium, -NH3⁺) and sulfonate groups, significantly contributes to the lattice energy and stability of the crystal structure. These "salt bridge" interactions, where electrostatic forces and hydrogen bonding are combined, are generally stronger and more directional than conventional hydrogen bonds.

Interactive Table: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Bond Type | Significance |

| Amino (-NH₂) | Sulfonate Oxygen (-SO₃⁻) | N-H···O | Primary interaction linking molecules |

| Acidic Sulfonate (-SO₃H) | Sulfonate Oxygen (-SO₃⁻) | O-H···O | Formation of anionic chains/layers |

| Anilinium (-NH₃⁺) | Sulfonate Oxygen (-SO₃⁻) | N-H···O | Charge-assisted, strong interaction |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₆H₆NNaO₆S₂.

In a typical analysis, the experimentally measured mass of the molecular ion is compared to its theoretically calculated (exact) mass. A match within a narrow tolerance window (typically <5 parts per million, ppm) provides strong evidence for the proposed formula. Given the complexity of samples that may contain related impurities, the precision of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For the target compound, analysis in negative ion mode would likely detect the anion [M-Na-H]⁻ or in positive ion mode, the sodium adduct [M+Na]⁺. The precise mass of the neutral molecule allows for theoretical calculation of these ionic species.

Interactive Table: Theoretical Mass Data for Molecular Formula Confirmation

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule | C₆H₇NO₆S₂ | 252.9715 |

| Sodium Salt | C₆H₆NNaO₆S₂ | 274.9534 |

| Anion [M-Na-H]⁻ | C₆H₅NO₆S₂⁻ | 250.9565 |

| Sodium Adduct [M+Na]⁺ | C₆H₆NNa₂O₆S₂⁺ | 297.9428 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry with tandem capabilities (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. By inducing the fragmentation of a selected precursor ion, the resulting product ions reveal the underlying molecular framework. For the aniline-2,4-disulphonate anion ([C₆H₅NO₆S₂]⁻, m/z 250.9565), a characteristic fragmentation pathway would involve the cleavage of the carbon-sulfur bonds.

The most common fragmentation for aromatic sulfonates is the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). Therefore, primary fragmentation of the precursor ion would be expected to yield ions corresponding to the loss of these neutral molecules. Subsequent fragmentation could involve cleavage of the second sulfonate group or fission of the C-N bond, leading to the formation of smaller, characteristic ions. Analyzing this pattern allows for the confirmation of the connectivity of atoms and the positions of the functional groups on the aromatic ring.

Interactive Table: Predicted Fragmentation Pattern for the Aniline-2,4-disulphonate Anion

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

| 250.9565 | SO₃ | [C₆H₅NO₃S]⁻ | 170.9942 |

| 250.9565 | HSO₃ | [C₆H₄NO₃S]⁻ | 169.9864 |

| 170.9942 | SO₂ | [C₆H₅NO]⁻ | 107.0371 |

| 170.9942 | HCN | [C₅H₄O₃S]⁻ | 143.9833 |

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Characterization of Thermal Decomposition Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to study the thermal decomposition of non-volatile materials. The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.

When subjected to pyrolysis, this compound would decompose into a mixture of simpler organic and inorganic compounds. The expected decomposition pathways include the cleavage of C-S and C-N bonds. The primary products would likely include sulfur dioxide (SO₂), aniline, and benzene, along with derivatives. At higher pyrolysis temperatures, more extensive fragmentation and rearrangement can occur, leading to the formation of a wider range of aromatic and aliphatic hydrocarbons and nitrogen-containing compounds. The identification of these products provides insight into the thermal stability and decomposition mechanisms of the parent molecule.

Interactive Table: Potential Thermal Decomposition Products of this compound

| Compound Name | Molecular Formula | Significance |

| Sulfur Dioxide | SO₂ | Product of C-S bond cleavage |

| Aniline | C₆H₇N | Loss of both sulfonate groups |

| Benzene | C₆H₆ | Loss of all substituents |

| Phenol (B47542) | C₆H₆O | Secondary reaction/rearrangement product |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophore Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum is characterized by absorptions arising from π → π* transitions within the aromatic system.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Effect of Substituents |

| π → π | Substituted Benzene Ring | 230 - 300 nm | Bathochromic shift due to -NH₂ group |

| n → π | Amino Group/Sulfonate Group | > 300 nm (low intensity) | Contribution from non-bonding electrons |

Spectroscopic Behavior under Varying pH Conditions

The spectroscopic properties of this compound are intrinsically linked to the pH of its environment due to the presence of both an acidic amino group (-NH₂) and two strongly acidic sulfonic acid groups (-SO₃H). Changes in pH alter the protonation state of these functional groups, leading to significant shifts in its absorption and resonance spectra.

In UV-Visible spectroscopy, the electronic transitions within the molecule are sensitive to the protonation state of the anilino group. In acidic solutions, the lone pair of electrons on the nitrogen atom is protonated to form an anilinium ion (-NH₃⁺). This change significantly alters the electronic properties of the benzene ring, typically leading to a hypsochromic shift (blue shift) in the maximum absorption wavelength (λ_max) compared to the neutral or basic form. Conversely, in neutral to alkaline solutions, the amino group is deprotonated (-NH₂), allowing the nitrogen lone pair to participate in resonance with the aromatic ring, which generally results in a bathochromic shift (red shift). The sulfonic acid groups are strong acids and will be deprotonated to sulfonate groups (-SO₃⁻) across most of the pH range, having a lesser, but still notable, influence on the electronic spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for observing pH-dependent changes. In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic state of the substituents. Protonation of the amino group in acidic media withdraws electron density from the aromatic ring, causing the aromatic protons to become deshielded and shift downfield. The protons of the amino group itself would also show a significant change in chemical shift and coupling upon protonation. The effect of pH on the spectra of related aniline compounds demonstrates that basic dissociation in acidic conditions can decrease absorption, while acidic ionization in alkaline solutions can cause a shift to shorter wavelengths.

The expected spectroscopic shifts under varying pH are summarized below.

| Condition | Predominant Species | Expected UV-Vis Shift (λmax) | Expected ¹H NMR Shift (Aromatic Protons) |

|---|---|---|---|

| Strongly Acidic (pH < 2) | -NH₃⁺ / -SO₃H | Hypsochromic (Blue Shift) | Downfield |

| Neutral (pH ~ 7) | -NH₂ / -SO₃⁻ | Bathochromic (Red Shift) vs. Acidic | Upfield vs. Acidic |

| Strongly Basic (pH > 12) | -NH⁻ / -SO₃⁻ | Further Bathochromic Shift | Further Upfield |

X-ray Diffraction (XRD) and Crystallography

Solid-State Structural Determination

For analogous compounds, such as diethylammonium (B1227033) aniline-4-sulfonate anilinium-4-sulfonate, detailed structural parameters have been elucidated. nih.govresearchgate.net Such studies reveal the crystal system, space group, and unit cell dimensions, which define the crystalline lattice. It is anticipated that this compound would crystallize in a system that can accommodate extensive hydrogen bonding networks, such as monoclinic or orthorhombic systems. The presence of the sodium cation would add another layer of complexity, likely involving coordination to the oxygen atoms of the sulfonate groups.

Below is a table of crystallographic data for the related compound, diethylammonium aniline-4-sulfonate anilinium-4-sulfonate, which serves as a model for the type of data obtained from a solid-state structural determination. researchgate.net

| Parameter | Value for Diethylammonium aniline-4-sulfonate anilinium-4-sulfonate researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.419 (3) |

| b (Å) | 5.6731 (16) |

| c (Å) | 15.226 (4) |

| β (°) | 95.530 (4) |

| Volume (ų) | 981.8 (5) |

| Z | 2 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dominated by a network of strong intermolecular interactions. nih.gov The primary forces governing the supramolecular architecture are expected to be strong hydrogen bonds and ionic interactions.

The anilinium group (-NH₃⁺) or the neutral amino group (-NH₂) can act as hydrogen bond donors, while the oxygen atoms of the sulfonate groups (-SO₃⁻) are excellent hydrogen bond acceptors. This would lead to the formation of robust N-H···O hydrogen bonds, which are a defining feature in the crystal structures of sulfonamides and related salts. nih.govnih.gov These interactions link the molecules into intricate one-, two-, or three-dimensional networks. nih.gov

Key expected intermolecular interactions are summarized in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amino/anilinium) | O (sulfonate) | 2.7 - 3.0 | Primary driver of supramolecular assembly |

| Ionic Interaction | Na⁺ | ⁻O-S (sulfonate) | Variable | Charge balance and stabilization of the lattice |

| π-π Stacking | Aniline Ring | Aniline Ring | 3.3 - 3.8 | Stabilizes packing of aromatic cores |

| Hydrogen Bond | C-H (aromatic) | O (sulfonate) | 3.0 - 3.5 | Consolidates the 3D network |

Computational Chemistry and Quantum Mechanical Investigations of Aniline 2,4 Disulphonate Systems

Molecular Structure Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net

For a molecule like aniline (B41778), optimization calculations are used to determine key structural parameters such as bond lengths and angles. researchgate.net For instance, studies using the B3LYP functional with a 6-31G(d) basis set have shown that the calculated C-N bond length in aniline is in good agreement with experimental observations. materialsciencejournal.org The amino group in aniline is known to be slightly pyramidal, and computational methods can accurately predict this geometry.

In the case of aniline-2,4-disulphonate, conformational analysis would be more complex due to the rotational freedom of the two sulphonate groups (-SO₃H). Computational scans of the potential energy surface, by systematically rotating the C-S and S-O bonds, would be necessary to identify the global and local energy minima, revealing the most stable spatial arrangements of the sulphonate groups relative to the aniline ring. This analysis is crucial as the molecular conformation influences its electronic properties and reactivity.

Table 1: Comparison of Calculated and Experimental Bond Lengths for Aniline This interactive table provides a comparison of bond lengths for the parent molecule, aniline, calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, alongside experimental values.

| Bond | HF/6-31G(d) (Å) | B3LYP/6-31G(d) (Å) | Experimental (Å) |

|---|---|---|---|

| C1-N7 | 1.3973 | 1.4003 | 1.402 |

| C1-C2 | 1.3926 | 1.4052 | 1.397 |

| C2-C3 | 1.3835 | 1.3931 | 1.394 |

| C3-C4 | 1.3855 | 1.3965 | 1.396 |

Data sourced from computational studies on aniline. researchgate.net

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its chemical behavior. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for studying aniline and its derivatives, offering a good balance between accuracy and computational cost. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but are more computationally demanding. researchgate.net

These calculations can determine various electronic properties, including molecular orbital energies, charge distributions, and dipole moments. For the aniline-2,4-disulphonate anion, such calculations would reveal how the strongly electron-withdrawing sulphonate groups perturb the electronic structure of the aniline ring and the amino group.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For aniline, the calculated HOMO-LUMO gap is approximately 5.42 eV. researchgate.net

The introduction of two electron-withdrawing sulphonate groups onto the aniline ring in the aniline-2,4-disulphonate system is expected to significantly lower the energies of both the HOMO and LUMO. This stabilization would likely alter the HOMO-LUMO gap, influencing the molecule's reactivity profile and its electronic transition energies, which are relevant to its UV-visible spectrum.

Table 2: Frontier Molecular Orbital Energies for Aniline This interactive table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for the parent aniline molecule.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.10 |

| LUMO | -0.68 |

| HOMO-LUMO Gap | 5.42 |

Data based on DFT calculations for aniline. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For aniline, the MEP map shows a region of negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a site for electrophilic attack. researchgate.net In the case of aniline-2,4-disulphonate, the MEP surface would be dramatically influenced by the sulphonate groups. The highly electronegative oxygen atoms of the -SO₃⁻ groups would create intense red regions of negative potential, indicating these are the primary sites for interaction with cations or electrophiles. Conversely, the hydrogen of the amino group and potentially the aromatic protons would appear as regions of positive potential.

Prediction of Spectroscopic Properties

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can be used to interpret experimental spectra or identify unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. These calculations involve determining the magnetic shielding tensor for each nucleus within the optimized molecular geometry.

For aniline, distinct chemical shifts are observed for the ortho, meta, and para protons of the aromatic ring. reddit.com Theoretical calculations can reproduce these differences, which arise from the electron-donating nature of the amino group. In aniline-2,4-disulphonate, the presence and positions of the sulphonate groups would induce significant changes in the chemical shifts of the remaining aromatic protons. Predicting the ¹H NMR spectrum would show distinct signals for the protons at the 3, 5, and 6 positions, with shifts influenced by the strong deshielding effect of the adjacent sulphonate groups.

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in Infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as bond stretching, bending, or torsion. materialsciencejournal.org

For aniline, extensive studies have assigned its fundamental vibrational modes. researchgate.netmaterialsciencejournal.org For example, the symmetric and antisymmetric N-H stretching vibrations are accurately predicted and observed around 3400-3500 cm⁻¹. materialsciencejournal.org The C-N stretching vibration is typically found near 1265-1282 cm⁻¹. materialsciencejournal.orgmaterialsciencejournal.org

For aniline-2,4-disulphonate, the computed vibrational spectrum would be expected to show these characteristic aniline-related peaks, although their positions may be shifted. More importantly, new and intense peaks corresponding to the vibrations of the sulphonate groups would appear. Key predicted frequencies would include:

Asymmetric and symmetric S=O stretching: Typically strong bands in the IR spectrum, expected in the 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹ regions, respectively.

S-O stretching: Vibrations associated with the single bond to the hydroxyl group or the sodium counterion.

C-S stretching: Expected in the 650-800 cm⁻¹ region.

These theoretical predictions are invaluable for interpreting the experimental IR and Raman spectra of the compound.

Table 3: Selected Computed Vibrational Frequencies for Aniline This interactive table presents a selection of computed vibrational frequencies for the parent molecule, aniline, using the B3LYP/6-31G(d) level of theory, along with their corresponding experimental values and vibrational assignments.

| Vibrational Mode | Assignment | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| ν(N-H) asym | Antisymmetric N-H Stretch | 3502 | 3508 |

| ν(N-H) sym | Symmetric N-H Stretch | 3408 | 3422 |

| ν(C-N) | C-N Stretch | 1265 | 1282 |

| β(N-H) | N-H Rocking | 1106 | ~1115 |

| γ(C-N) | C-N Out-of-plane Bend | 734 | 755 |

Data sourced from vibrational analysis of aniline. materialsciencejournal.orgmaterialsciencejournal.org

Calculated UV-Vis Absorption Maxima and Oscillator Strengths

The electronic absorption properties of aniline-2,4-disulphonate can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a prominent quantum chemical method for studying excited states. nih.govrsc.org This approach allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing data on the absorption maxima (λmax) and the corresponding oscillator strengths (f), which are indicative of the transition probabilities.

Computational studies on similar aromatic compounds demonstrate that the choice of functional and basis set within the TD-DFT framework is crucial for obtaining results that correlate well with experimental data. rsc.org For instance, calculations on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have shown that the long-wavelength absorption bands can be assigned to π → π* transitions involving intramolecular charge transfer. rsc.org A similar charge transfer character is anticipated for aniline-2,4-disulphonate, influenced by the amino and sulfonate substituents.

A hypothetical table of calculated UV-Vis absorption maxima and oscillator strengths for aniline-2,4-disulphonate, based on typical results for substituted anilines, is presented below. This data is illustrative and would require specific TD-DFT calculations for validation.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 235 | 0.45 | HOMO -> LUMO (π -> π) |

| 280 | 0.15 | HOMO-1 -> LUMO (π -> π) |

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the complex reaction mechanisms involved in the formation and degradation of aniline-2,4-disulphonate. By mapping the potential energy surface, key intermediates and transition states can be identified, providing a detailed understanding of the reaction pathways.

Transition State Analysis for Sulfonation and Rearrangement Pathways

The formation of aniline-2,4-disulphonate proceeds through the electrophilic sulfonation of aniline. Computational studies, often employing Density Functional Theory (DFT), can model the reaction pathway. The sulfonation of aniline is known to be a complex process that can involve the formation of an N-sulfamate intermediate (phenylsulfamic acid), which then undergoes rearrangement. nih.govresearchgate.netchemrxiv.org

Transition state analysis is a key component of these computational investigations. By locating the transition state structures on the potential energy surface, the activation energies for different steps can be calculated. For the sulfonation of aniline, this would involve modeling the attack of the sulfonating agent (e.g., SO₃) on the aniline molecule or the anilinium ion.

Kinetic isotope effect experiments, supported by computational models, have confirmed an intermolecular mechanism for the rearrangement of the N-sulfamate to the C-sulfonated product. researchgate.net A proposed mechanism involves the release of sulfur trioxide from the N-sulfamate, which then acts as the electrophile in an aromatic substitution reaction. nih.gov Computational modeling can help to determine the relative energies of the transition states for sulfonation at the ortho and para positions, explaining the product distribution. The formation of the 2,4-disulphonate would involve sequential sulfonation steps, each with its own transition state and activation energy barrier that can be computationally modeled. DFT calculations have been used to investigate similar rearrangements, such as the Bamberger rearrangement, where transition states are located to elucidate the reaction mechanism. nih.govresearchgate.net

Computational Studies of Degradation Reactions

The degradation of persistent organic pollutants like aniline-2,4-disulphonate is of significant environmental interest. Computational studies, particularly DFT, are employed to investigate the mechanisms of degradation, often initiated by reactive species such as hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals in advanced oxidation processes. researchgate.net

These computational models can identify the most likely sites of radical attack on the aniline-2,4-disulphonate molecule. The reaction can proceed via different mechanisms, including hydrogen atom abstraction from the amino group or addition to the aromatic ring. researchgate.net DFT calculations can determine the activation barriers for these different pathways, predicting the most favorable degradation routes.

For example, in the degradation of sulfonamides, quantum chemical calculations have been used to study the microscopic mechanisms of their reaction with sulfate radicals. researchgate.net These studies can elucidate the role of intermediates, such as aniline cationic radicals. researchgate.net Similarly, computational investigations into the oxidative degradation of phenyl sulfonates have shown that desulfonation can be a dominant degradation pathway. acs.orgnih.gov The cleavage of the C-S bond is a critical step that can be modeled computationally to understand the stability of the molecule and the nature of the degradation products.

Reactivity and Derivatization Chemistry of Sodium Hydrogen Aniline 2,4 Disulphonate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the aniline-2,4-disulphonate ring is complex due to the competing electronic effects of the substituents. wikipedia.org The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (position 6 and 5, respectively). wikipedia.orgbyjus.com Conversely, the two sulfonic acid groups are strongly electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming groups to the meta positions relative to themselves. byjus.com

The introduction of a third sulfonic acid group onto the aniline-2,4-disulphonate molecule is a challenging transformation. The presence of two deactivating sulfonate groups already on the ring makes the substrate significantly less reactive towards further electrophilic attack. byjus.com Sulfonation typically requires treatment with fuming sulfuric acid (oleum), and for a deactivated substrate like this, forcing conditions such as high temperatures and high concentrations of SO₃ would be necessary. masterorganicchemistry.com

Based on the directing effects of the existing substituents, the most probable site for further sulfonation would be the C-6 position. This position is ortho to the activating amino group and meta to both the C-2 and C-4 sulfonic acid groups. The expected product under such conditions would be aniline-2,4,6-trisulfonic acid. Research into related compounds shows that the formation of trisulfonated aniline (B41778) derivatives is possible, though it often requires harsh reaction conditions. google.com The reversibility of sulfonation reactions is also a key consideration; under certain conditions of temperature and acid concentration, desulfonation can occur, further complicating the product distribution. quora.com

Nitration: The direct nitration of sodium hydrogen aniline-2,4-disulphonate is complicated by both the substrate's deactivation and the acidic conditions of the reaction. Nitration is typically carried out with a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.com In this strongly acidic medium, the aniline's amino group exists predominantly as the meta-directing anilinium ion (-NH₃⁺). testbook.compearson.com

The directing influences are as follows:

The anilinium group at C-1 directs meta (to C-3 and C-5).

The sulfonic acid group at C-2 directs meta (to C-4 and C-6).

The sulfonic acid group at C-4 directs meta (to C-2 and C-6).

All three groups deactivate the ring, but they collectively direct an incoming electrophile to the C-6 position. Therefore, the most likely product of nitration would be 6-nitroaniline-2,4-disulfonic acid. However, significant deactivation of the ring means that the reaction would likely be slow and require forcing conditions.

Halogenation: Halogenation of aniline is typically a very rapid reaction that is difficult to control, often leading to poly-substituted products like 2,4,6-tribromoaniline. byjus.comlibretexts.org However, in aniline-2,4-disulfonic acid, the strong deactivating effect of the two sulfonate groups tempers the high reactivity of the amino group. The directing effects for halogenation would be similar to those for nitration, with the C-6 position being the most probable site of substitution. A potential competing reaction in halogenation studies is the replacement of the sulfonic acid groups by a halogen atom, a reaction known as ipso-substitution, which can occur under certain conditions. archive.org

Diazotization and Azo Coupling Reactions

The most significant and widely utilized reaction of this compound is its conversion into a diazonium salt, followed by azo coupling to produce a vast range of azo dyes. unb.capbworks.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. researchgate.net The reaction is carried out in a cold aqueous solution (typically 0–5 °C) by treating the amine with nitrous acid (HNO₂). researchgate.net Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid. organic-chemistry.org

The mechanism proceeds through several steps:

Protonation of nitrous acid by the strong acid.

Loss of water to form the highly electrophilic nitrosonium ion (N≡O⁺).

Electrophilic attack of the nitrosonium ion on the lone pair of the nitrogen atom of the aniline-2,4-disulphonate.

A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.

Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable aryldiazonium ion.

The resulting 2,4-disulfobenzene diazonium salt is an important intermediate for dye synthesis.

The diazonium salt formed from aniline-2,4-disulphonate is a weak electrophile that can react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgresearchgate.net This reaction is the cornerstone of synthetic azo dye chemistry. nih.gov

Common coupling components include phenols, naphthols, and other aromatic amines. pbworks.com The coupling reaction with phenols is typically carried out under mildly alkaline conditions, while coupling with amines is performed in weakly acidic solutions. researchgate.net The diazonium ion attacks the para position of the coupling component, or the ortho position if the para position is blocked. wikipedia.org The product is an azo compound, characterized by the -N=N- linkage, which acts as a chromophore and imparts color. The two sulfonic acid groups from the original aniline derivative are retained in the final dye molecule, where they confer water solubility, a crucial property for textile dyeing applications.

Nucleophilic Substitution Reactions at Aromatic Ring or Sulfonate Groups

While the electron-rich nature of the benzene (B151609) ring generally makes it unreactive towards nucleophiles, the presence of strongly electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAAr). The two sulfonic acid groups in aniline-2,4-disulphonate are powerful electron-withdrawing groups, which could potentially activate the ring for attack by strong nucleophiles. The positions ortho and para to the sulfonate groups would be the most activated sites. However, such reactions are not common for this specific substrate compared to its extensive use in electrophilic substitution chemistry.

A more relevant type of nucleophilic substitution for this compound is the replacement of the sulfonate groups themselves. The sulfonic acid group can act as a leaving group in a reaction known as ipso-substitution. For instance, studies on related arylsulfonic acids have shown that the -SO₃H group can be displaced by halogens, such as bromine, when treated with bromine water. archive.org This reaction provides a pathway to halogenated anilines that may not be accessible through direct electrophilic halogenation. archive.org The sulfonate groups are generally stable, but their C-S bond can be cleaved under specific, often harsh, nucleophilic or reductive conditions.

Redox Chemistry and Electrochemical Behavior of this compound

The redox chemistry of this compound is intrinsically linked to the electrochemical properties of the aniline moiety. The presence of two strongly electron-withdrawing sulfonate groups on the aromatic ring significantly influences the electron density of the amine group and the benzene ring, thereby affecting its oxidation potential and the stability of the resulting radical cations. The electrochemical behavior of sulfonated anilines is a key aspect of their application in conducting polymers and other electroactive materials.

Electrochemical Polymerization of Sulfonated Anilines

The electrochemical polymerization of aniline and its derivatives is a well-established method for the synthesis of polyaniline (PANI), a conducting polymer with diverse applications. scispace.com The process involves the oxidation of the aniline monomer to form radical cations, which then couple to form oligomers and eventually the polymer chain. pw.edu.pl For sulfonated anilines like this compound, the polymerization process is analogous but with some key differences imparted by the sulfonate groups.

The electrochemical polymerization is typically carried out in an acidic aqueous solution by applying a positive potential to an inert electrode, such as platinum or gold. scispace.comresearchgate.net The initiation step involves the oxidation of the aniline monomer to a radical cation. The propagation of the polymer chain then proceeds through the coupling of these radical cations. pw.edu.pl

The presence of sulfonate groups has a profound impact on the properties of the resulting polymer. Sulfonated polyaniline (SPAN) is a self-doped conducting polymer, meaning the sulfonate groups act as internal dopants, maintaining the polymer's conductivity over a wider pH range compared to pristine polyaniline. acs.org This self-doping mechanism eliminates the need for an external protonic acid to induce conductivity.

The electrochemical redox behavior of the resulting polymer, poly(aniline-2,4-disulfonic acid), can be investigated using techniques like cyclic voltammetry. The cyclic voltammogram of a conducting polymer typically shows characteristic redox peaks corresponding to the transitions between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized). uow.edu.au For sulfonated polyanilines, these redox potentials can be shifted compared to unsubstituted polyaniline due to the electronic effects of the sulfonate substituents. ias.ac.in

Table 1: Comparison of Electrochemical Properties of Polyaniline and Sulfonated Polyaniline

| Property | Polyaniline (in acidic media) | Sulfonated Polyaniline |

| Doping Mechanism | External doping with protonic acids | Self-doping (internal) |

| pH Dependence of Conductivity | Conductive only in acidic pH | Conductive over a wide pH range |

| Solubility | Generally insoluble in common solvents | Increased solubility in water and polar solvents |

| Processability | Poor | Improved |

This table provides a generalized comparison. Specific properties can vary depending on the degree and position of sulfonation.

Synthesis of Derivatives and Functionalized Analogues

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of functionalized analogues. The primary reactive sites are the amino group (-NH₂) and the aromatic ring itself, which can undergo electrophilic substitution.

The reactivity of the amino group allows for a range of derivatization reactions. For instance, acylation of the amino group can be performed to form an amide. This is a common strategy to reduce the activating effect of the amino group and prevent polysubstitution during subsequent electrophilic aromatic substitution reactions. libretexts.org The resulting N-acetyl derivative can then be subjected to reactions like nitration or halogenation with greater control over the position of substitution. The acetyl group can later be removed by hydrolysis to regenerate the amino group. libretexts.org

Another important reaction of the primary amino group is diazotization. Treatment of the arylamine with nitrous acid (HNO₂) leads to the formation of a diazonium salt (Ar-N₂⁺). This diazonio group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction and related transformations. libretexts.org This allows for the introduction of functionalities such as -OH, -CN, -Br, -Cl, and -I onto the aromatic ring.

Electrophilic aromatic substitution on the aniline-2,4-disulfonate ring is also a viable route for derivatization. The amino group is a strongly activating, ortho- and para-directing group. libretexts.org However, the two sulfonate groups are strongly deactivating and meta-directing. The interplay of these directing effects will determine the position of substitution for incoming electrophiles. Given the positions of the existing substituents, the remaining open positions on the ring (positions 3, 5, and 6) are potential sites for substitution, with the outcome depending on the specific reaction conditions and the nature of the electrophile.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Acylation | Acetic anhydride, pyridine | Sodium hydrogen N-acetyl-aniline-2,4-disulphonate |

| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 2,4-Disulphonatobenzenediazonium chloride |

| Sandmeyer Reaction (e.g., Bromination) | Diazonium salt, CuBr | Sodium hydrogen 4-bromoaniline-2,4-disulphonate (position of substitution may vary) |

| Nitration (of N-acetyl derivative) | HNO₃, H₂SO₄ | N-acetyl-nitroaniline-2,4-disulfonic acid derivative |

This table presents hypothetical derivatization pathways based on established organic chemistry principles.

Applications in Industrial Chemistry and Materials Science Non Biological

Intermediate in Dye and Pigment Synthesis

Sodium hydrogen aniline-2,4-disulphonate is a well-established precursor in the colorant industry. nih.govindiamart.com The presence of the reactive amino group allows it to be chemically transformed into a chromophore (the color-bearing part of a molecule), while the sulfonic acid groups are critical for modifying physical properties like solubility.

The compound is a fundamental component in the manufacturing of azo dyes, which constitute the largest and most important group of synthetic colorants. pbworks.com The synthesis is a two-step process:

Diazotization: The primary aromatic amine group (-NH₂) of aniline-2,4-disulphonic acid is converted into a highly reactive diazonium salt (-N₂⁺) by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). unb.ca

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aniline (B41778) derivative. unb.capbworks.com The diazonium salt attacks the activated aromatic ring of the coupling partner, forming the characteristic azo group (-N=N-), which links the two aromatic structures and creates an extended conjugated system responsible for the dye's color. pbworks.com

The two sulfonic acid groups (-SO₃H) on the aniline-2,4-disulphonate backbone are typically retained in the final dye molecule. These groups are strong acids and are usually present as sodium salts, which confer excellent water solubility to the final product. This high solubility is a crucial property for many textile dyeing applications, allowing the dye to be applied evenly to fibers from an aqueous solution.

While the sulfonic acid groups make derivatives of aniline-2,4-disulphonate highly suitable as water-soluble dyes, they can also be incorporated into insoluble organic pigments. Pigments, unlike dyes, must be insoluble in the medium in which they are used (e.g., paints, inks, plastics).

This is achieved through a process known as "laking." An azo dye synthesized from aniline-2,4-disulphonate, which is inherently soluble due to its sulfonate groups, can be transformed into an insoluble pigment. This is done by precipitating the dye with a divalent or trivalent metal salt. Commonly used salts include those of calcium (Ca²⁺), barium (Ba²⁺), or aluminum (Al³⁺). The metal cation replaces the sodium ion of the sulfonate groups, forming a larger, insoluble metal-organic complex. These "laked" pigments retain the color of the original dye but have the physical properties of a solid pigment, providing lightfastness and opacity required for applications in paints and printing inks.

Precursor for Fluorescent Brighteners and Optical Whitening Agents

This compound is a key starting material for a major class of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). chemicalbook.com These additives are widely used in detergents, paper, and textiles to make materials appear whiter and brighter. chemicalbook.comatamanchemicals.com

Many of the most common and effective OBAs are derivatives of 4,4'-diaminostilbene-2,2'-disulphonic acid (DAS). chemicalbook.comatamanchemicals.com The synthesis of these complex molecules is a multi-step process where aniline-2,4-disulphonate is used as a key building block to create the functional side groups attached to the central stilbene (B7821643) core.

A typical synthetic route involves the following steps, as outlined in industrial patents: chemicalbook.comatamanchemicals.com

| Step | Reactants | Process Conditions | Intermediate Product |

|---|---|---|---|

| 1 | Cyanuric Chloride + this compound | Reaction in an aqueous medium at low temperatures (0-20°C) and controlled pH (2-4). | A dichlorotriazine derivative of aniline-2,4-disulphonic acid. |

| 2 | Intermediate from Step 1 + 4,4'-Diaminostilbene-2,2'-disulphonic acid (DAS) | Reaction at a slightly higher temperature (e.g., 20°C) and neutral pH (6-8). | A complex molecule where two DAS units are linked to the triazine rings. |

| 3 | Intermediate from Step 2 + Another Amine (e.g., aniline, ethanolamine) | Reaction at elevated temperatures (e.g., 90-100°C) and alkaline pH (8-10) to replace the final chlorine atom on the triazine ring. | The final stilbene-based optical brightener. |

This modular synthesis allows for the creation of a wide variety of brighteners with tailored properties by changing the amine used in the final step. The aniline-2,4-disulphonate component is crucial for conferring the desired solubility and electronic properties to the final molecule.

Optical whitening agents function by a process of fluorescence. The stilbene-based derivatives synthesized using aniline-2,4-disulphonate possess an extended system of conjugated double bonds. This structure allows the molecule to absorb light in the invisible near-ultraviolet (UV) region of the electromagnetic spectrum (typically 340-370 nm).

After absorbing a UV photon, the molecule is promoted to an excited electronic state. It then quickly releases this excess energy, not as heat, but by emitting a photon of light of a longer wavelength. For these stilbene derivatives, the emission occurs in the blue region of the visible spectrum (typically 420-470 nm).

White textiles and papers naturally tend to develop a yellowish appearance due to degradation, which involves the absorption of blue light. By adding a fluorescent brightener that emits blue light, this deficit is compensated for. The human eye perceives the combination of the reflected light and the emitted blue light as a brighter, "whiter-than-white" appearance.

Advanced Functional Materials Chemistry

Beyond traditional colorants, there is growing research into using sulfonated anilines as monomers for creating advanced functional polymers. While direct applications of aniline-2,4-disulphonate in this area are not yet widely commercialized, its structure is highly relevant to the field of conductive polymers.

Polyaniline (PANI) is one of the most studied conducting polymers due to its tunable conductivity and environmental stability. unisi.it However, unmodified PANI is often difficult to process because it is insoluble in most common solvents. Introducing sulfonic acid groups directly onto the aniline monomer, creating compounds like aminobenzenesulfonic acids, is a key strategy to overcome this limitation.